4,6-ジクロロ-N-イソブチルピリミジン-2-アミン

説明

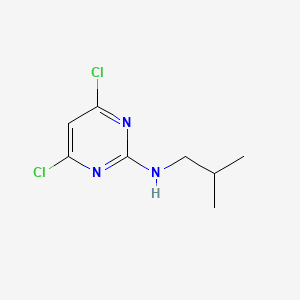

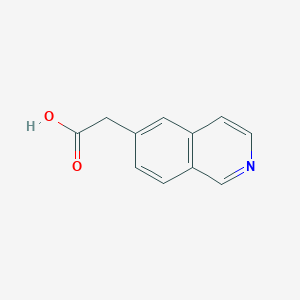

4,6-Dichloro-N-isobutylpyrimidin-2-amine is a pyrimidine derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions and an isobutyl group attached to the nitrogen atom at the 2 position Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

科学的研究の応用

4,6-Dichloro-N-isobutylpyrimidin-2-amine has several scientific research applications:

作用機序

Target of Action

The primary target of 4,6-dichloro-N-isobutylpyrimidin-2-amine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .

Mode of Action

4,6-dichloro-N-isobutylpyrimidin-2-amine interacts with AURKA by inhibiting its activity . This compound reduces the phosphorylation of AURKA at Thr283, a critical site for its activation . The inhibition of AURKA disrupts the normal process of cell division, leading to cell cycle arrest .

Biochemical Pathways

The inhibition of AURKA affects the cell cycle, particularly the transition from the G2 phase to the M phase . This disruption leads to the accumulation of cells in the G2/M phase, preventing them from undergoing mitosis . The downstream effect of this disruption is the induction of apoptosis, or programmed cell death .

Result of Action

The result of 4,6-dichloro-N-isobutylpyrimidin-2-amine’s action is the induction of apoptosis in cells . This is evidenced by the cleavage of caspase-3 and caspase-7, enzymes that play a key role in the execution-phase of cell apoptosis . Additionally, the compound triggers the cleavage of poly (ADP-ribose) polymerase, a DNA repair enzyme, further indicating the induction of apoptosis .

Action Environment

The action, efficacy, and stability of 4,6-dichloro-N-isobutylpyrimidin-2-amine can be influenced by various environmental factorsFor instance, the compound’s solubility in ethanol suggests that its action might be influenced by the presence of alcohol

生化学分析

Biochemical Properties

4,6-Dichloro-N-isobutylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cAMP-phosphodiesterase, thereby inhibiting its activity . This interaction prevents the absorption of vascular and blood cells, supports adenosine inhibition of thrombocytopenia, and enhances the bio-synthesis of PGI2, which is crucial for anti-aggregation activity . Additionally, 4,6-dichloro-N-isobutylpyrimidin-2-amine has been observed to decrease pulmonary hypertension .

Cellular Effects

The effects of 4,6-dichloro-N-isobutylpyrimidin-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to inhibit immune-activated nitric oxide production in mouse peritoneal cells . This inhibition is significant as it suggests potential anti-inflammatory properties of the compound.

Molecular Mechanism

At the molecular level, 4,6-dichloro-N-isobutylpyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cAMP-phosphodiesterase . This inhibition leads to a cascade of biochemical events that ultimately result in the modulation of gene expression and cellular metabolism. The compound’s ability to enhance the bio-synthesis of PGI2 further underscores its role in regulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-dichloro-N-isobutylpyrimidin-2-amine have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of 4,6-dichloro-N-isobutylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and anti-inflammatory properties . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

4,6-Dichloro-N-isobutylpyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and subsequent biochemical effects . The compound’s involvement in oxidative dechlorination pathways highlights its potential role in modulating metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 4,6-dichloro-N-isobutylpyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in various cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

4,6-Dichloro-N-isobutylpyrimidin-2-amine exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns play a significant role in determining the compound’s biochemical and cellular effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-N-isobutylpyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4,6-Dichloro-N-isobutylpyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, reacting the compound with an amine can yield a disubstituted pyrimidine derivative .

類似化合物との比較

Similar Compounds

2-Amino-4,6-dichloropyrimidine: This compound is similar in structure but lacks the isobutyl group.

4,6-Dichloropyrimidine: Another related compound, which also lacks the isobutyl group and is used in various synthetic applications.

Uniqueness

The presence of the isobutyl group in 4,6-dichloro-N-isobutylpyrimidin-2-amine imparts unique properties to the compound, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar pyrimidine derivatives and may enhance its utility in certain applications .

特性

IUPAC Name |

4,6-dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2N3/c1-5(2)4-11-8-12-6(9)3-7(10)13-8/h3,5H,4H2,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAVFFVVXCQAOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598744 | |

| Record name | 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72063-75-3 | |

| Record name | 4,6-Dichloro-N-(2-methylpropyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-1H-pyrrolo[3,4-C]pyridine hydrochloride](/img/structure/B1319139.png)

![6-Fluorobenzo[b]thiophene](/img/structure/B1319161.png)

![3-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}propanamide](/img/structure/B1319179.png)